DNA-Histone Crosslinking Potency
Formaldehyde is approximately 100,000-fold more potent than acetaldehyde in forming DNA-histone crosslinks, as determined by filter-binding assay using pUC13 plasmid DNA bound to calf-thymus histones. Formaldehyde required only 1.5 µM to produce 1 crosslink per 2.7 kbp of DNA, whereas acetaldehyde required 115 mM for equivalent crosslinking [1]. Glutaraldehyde, a 5-carbon saturated dialdehyde, was almost as potent as formaldehyde (1 crosslink per 2.7 kbp at 8 µM), but its larger molecular size limits penetration into compact chromatin structures [2]. The higher monoaldehydes propionaldehyde (295 mM) and butyraldehyde (360 mM) were orders of magnitude less efficient [1].
| Evidence Dimension | DNA-histone crosslinking efficiency (concentration required for 1 crosslink per 2.7 kbp of DNA) |
|---|---|
| Target Compound Data | Formaldehyde: 1.5 µM (0.0015 mM) |
| Comparator Or Baseline | Acetaldehyde: 115 mM; Propionaldehyde: 295 mM; Butyraldehyde: 360 mM; Glutaraldehyde: 8 µM |
| Quantified Difference | Formaldehyde ~76,667-fold more potent than acetaldehyde (115 mM / 0.0015 mM ≈ 76,667×); ~196,667-fold more potent than propionaldehyde |
| Conditions | In vitro filter-binding assay; pUC13 plasmid DNA + calf-thymus histones; room temperature |
Why This Matters
For applications involving nucleic acid–protein crosslinking (e.g., chromatin immunoprecipitation, DNA damage assays), formaldehyde provides orders-of-magnitude higher efficiency at far lower working concentrations than its closest monoaldehyde homologs, reducing required reagent volume and minimizing solvent effects.
- [1] Kuykendall JR, Bogdanffy MS. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro. Mutat Res. 1992;283(2):131-136. View Source
- [2] Kuykendall JR, Bogdanffy MS. Efficiency of DNA-histone crosslinking induced by saturated and unsaturated aldehydes in vitro. Mutat Res. 1992;283(2):131-136. (Glutaraldehyde data point within same study) View Source
